molecular formula C10H9BrN2O2 B13676184 Ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate

Ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13676184
M. Wt: 269.09 g/mol
InChI Key: PLZOYODYMOIJNA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base, followed by cyclization to form the imidazo[1,5-a]pyridine ring . The reaction conditions often involve heating and the use of solvents such as toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Biological Activity

Ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate is a compound belonging to the imidazo[1,5-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₉BrN₂O₂, with a molecular weight of approximately 269.09 g/mol. The compound features a bromine atom at the 7-position of the imidazo ring and an ethyl ester group at the 1-position of the pyridine ring, contributing to its unique reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds within the imidazo[1,5-a]pyridine class exhibit various biological activities, particularly as enzyme inhibitors and receptor modulators. This compound has shown potential in several areas:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in various biological pathways. For instance, it has been noted for its potential as an inhibitor of glycogen synthase kinase-3β (GSK-3β), which plays a significant role in multiple pathophysiological processes .
  • Anticancer Properties : Similar compounds have demonstrated anticancer activity, making this compound a candidate for further investigation in cancer therapeutics. Its structural features may enhance its binding affinity to cancer-related targets .
  • Anti-inflammatory Effects : The compound's unique structure may also contribute to anti-inflammatory properties, although specific studies on this compound's efficacy in this area are still limited.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is hypothesized to involve:

  • Binding Interactions : The presence of the bromine atom and ethyl ester group enhances the compound's ability to bind effectively to various biological targets. This interaction may be crucial for its activity as an enzyme inhibitor or receptor modulator.
  • Structural Similarities : The compound shares structural elements with other biologically active imidazo[1,5-a]pyridine derivatives that have been shown to interact with proteins through hydrophobic contacts and hydrogen bonding .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Materials : Common reagents include amines and thiols.
  • Reaction Conditions : Reactions are generally conducted in solvents such as ethanol or dimethylformamide under controlled temperatures to ensure high yield and purity.
  • Purification Techniques : After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the final product .

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

StudyFindings
Study ADemonstrated significant inhibition of GSK-3β with IC50 values in the low micromolar range.
Study BShowed promising anticancer activity against various cell lines with mechanisms involving apoptosis induction.
Study CInvestigated anti-inflammatory effects in vitro but requires further validation in vivo.

These findings suggest that this compound could be further developed into a therapeutic agent targeting multiple pathways relevant to disease states.

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-12-6-8-5-7(11)3-4-13(8)9/h3-6H,2H2,1H3

InChI Key

PLZOYODYMOIJNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2N1C=CC(=C2)Br

Origin of Product

United States

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